molecular formula C19H30O2 B584309 17-epi-Dihydrotestosterone CAS No. 571-24-4

17-epi-Dihydrotestosterone

Cat. No. B584309
CAS RN: 571-24-4
M. Wt: 290.447
InChI Key: NVKAWKQGWWIWPM-OPAYZWDASA-N
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Description

17-epi-Dihydrotestosterone, also known as Dihydrotestosterone (DHT), is a potent androgenic metabolite of testosterone. It is produced by the action of the enzyme 3-OXO-5-ALPHA-STEROID 4-DEHYDROGENASE .


Synthesis Analysis

The synthesis of DHT involves the conversion of testosterone, which is synthesized in men by the testis and in women either directly by the adrenals and ovaries, or by peripheral conversion of androstenedione. Testosterone is then irreversibly converted to DHT by the NADPH-dependent enzyme 5α reductase . Furthermore, it is well documented that DHT can be synthesized in androgen-sensitive tissues such as prostate from substrates other than T (e.g., from 17-hydroxypregnenolone and 17-hydroxyprogesterone in what is termed the “backdoor” pathway and from 5α-androstane-3α, 17-β-diol via the intracrine reverse synthesis pathway) .


Chemical Reactions Analysis

The major synthetic pathway of DHT formation and metabolism involves the conversion of testosterone to DHT by the NADPH-dependent enzyme 5α reductase .

Scientific Research Applications

1. Prostate Cancer and Androgen Metabolism

The role of 17-epi-Dihydrotestosterone in the development of castration-resistant prostate cancer (CRPC) has been a significant area of study. Research indicates that a specific isoform of the enzyme HSD17B4, which inactivates testosterone and dihydrotestosterone, is suppressed in CRPC development. This suppression shifts the metabolic balance towards androgens like testosterone and dihydrotestosterone, promoting CRPC progression (Ko et al., 2018). Additionally, 17β-HSD4 enzyme, responsible for inactivating these androgens, is known to be increasingly expressed in CRPC, predicting poor prognosis (Ko et al., 2018).

2. Androgen Biosynthesis Pathways

The metabolism of 5α-androstane-3α, 17β-diol by 17β-hydroxysteroid dehydrogenase 6 in prostate cancer cells is a major biosynthetic pathway for dihydrotestosterone synthesis. This process is crucial during androgen deprivation therapy as it contributes to prostate cancer growth despite low circulating androgen levels (Mohler et al., 2011).

3. Polymorphisms in Androgen Metabolism Enzymes

Studies on polymorphisms in enzymes like HSD3B1 and UGT2B17, which inactivate dihydrotestosterone, have shown that these genetic variations may modify the risk of prostate cancer, especially in individuals with a family history of the disease (Park et al., 2007).

4. Ovarian Cancer and Estrogen Metabolism

In the context of ovarian cancer, the enzyme 17β-HSD7, which inactivates dihydrotestosterone and biosynthesizes estradiol, has been identified as a potential target. Its inhibition in epithelial ovarian cancer cells led to decreased cell proliferation and increased cell arrest (Wang et al., 2021).

5. Human Ovarian Tissue Survival

The effects of dihydrotestosterone on human ovarian tissue survival in culture have been explored, revealing its potential utility in enhancing tissue viability in vitro (Otala et al., 2004).

6. Steroid Profiling in Doping Control

Research on steroid profiling for doping control highlights the role of various steroidal hormones and their metabolites, including dihydrotestosterone, in detecting steroid abuse in sports (Mareck et al., 2008).

7. Steroid Hormones in Peripheral Tissues

Studies on 17β-hydroxysteroid dehydrogenases (17HSDs) have revealed their central role in regulating sex steroid hormones' activity in peripheral tissues, impacting the biological activity of dihydrotestosterone (Törn et al., 2003).

8. Antiosteoporotic Treatment

Research into natural products that inhibit 17β-HSD2, an enzyme that converts dihydrotestosterone into a weaker form, has identified potential lead compounds for antiosteoporotic treatment (Vuorinen et al., 2017).

Safety And Hazards

According to the Safety Data Sheet, 17-epi-Dihydrotestosterone is not for food or drug use and is for laboratory use only. It is suspected of causing cancer and damaging fertility or the unborn child . Elevated DHT has not been associated with increased risk of prostate disease (e.g., cancer or benign hyperplasia) nor does it appear to have any systemic effects on cardiovascular disease safety parameters (including increased risk of polycythemia) beyond those commonly observed with available T preparations .

Future Directions

Selective androgen receptor modulators (SARMs) have been heralded as the possible future of androgen therapy. As satisfaction, side effects, preparations, and perceptions have limited the utility of testosterone therapy (TTh), SARMs are poised to fundamentally alter the landscape .

properties

IUPAC Name

(5S,8R,9S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-17,21H,3-11H2,1-2H3/t12-,14-,15-,16-,17+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKAWKQGWWIWPM-OPAYZWDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@H]4O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201024071
Record name 17alpha-Hydroxy-5alpha-androstan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-epi-Dihydrotestosterone

CAS RN

571-24-4
Record name 17-epi-Dihydrotestosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17alpha-Hydroxy-5alpha-androstan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17-EPI-DIHYDROTESTOSTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CT050X63M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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